An In-depth Technical Guide to (Phenylthio)acetonitrile (CAS 5219-61-4)
An In-depth Technical Guide to (Phenylthio)acetonitrile (CAS 5219-61-4)
Executive Summary
(Phenylthio)acetonitrile, also known as 2-(phenylthio)acetonitrile or cyanomethyl phenyl sulfide, is a versatile organosulfur nitrile that serves as a critical intermediate in advanced organic synthesis. Its unique chemical structure, featuring a nucleophilic methylene group activated by an adjacent nitrile and a phenylthio moiety that can act as a leaving group, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, spectroscopic signature, and key applications in medicinal chemistry, with a focus on its role in forming carbon-carbon bonds in electron-deficient systems. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
Core Physicochemical & Safety Profile
A thorough understanding of the fundamental properties of (Phenylthio)acetonitrile is paramount for its effective use in experimental design and for ensuring laboratory safety.
Physicochemical Properties
The compound is a colorless to pale yellow liquid characterized by a distinct stenchy odor.[1] Its key properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 5219-61-4 | [2][3] |
| Molecular Formula | C₈H₇NS | [1][2] |
| Molecular Weight | 149.21 g/mol | [1][4] |
| Appearance | Very pale yellow to yellow, clear liquid | [1][5] |
| Density | 1.142 g/mL | [2] |
| Boiling Point | 146-147 °C @ 14 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [5][6] |
| Synonyms | Cyanomethyl phenyl sulfide, (phenylsulfanyl)acetonitrile | [3][5] |
Safety & Toxicology
(Phenylthio)acetonitrile is classified as harmful and requires careful handling. The primary hazards are associated with ingestion, skin contact, and eye contact.[5]
| Hazard Information | Details | Reference(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | [2][5] |
| Signal Word | Warning | [2] |
| Toxicity Data | Intraperitoneal LD50: 200 mg/kg (mouse) | [2] |
| Handling Precautions | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat. | [1] |
| Storage | Store in a cool, dark, and dry place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [1][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [6] |
Synthesis of (Phenylthio)acetonitrile
The most direct and efficient synthesis of (Phenylthio)acetonitrile involves the nucleophilic substitution of a haloacetonitrile with thiophenol. The reaction is typically performed in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenoxide anion. Phase-transfer catalysis is an exceptionally effective methodology for this transformation, as it facilitates the reaction between the aqueous-soluble base/thiophenoxide and the organic-soluble haloacetonitrile.[7][8]
Reaction Principle
The synthesis is a standard Sₙ2 reaction. Thiophenol is deprotonated by a strong base (e.g., sodium hydroxide) to form sodium thiophenoxide. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the thiophenoxide anion from the aqueous phase into the organic phase, where it reacts with chloroacetonitrile to displace the chloride ion, yielding the final product.
Figure 1: General workflow for the synthesis of (Phenylthio)acetonitrile via phase-transfer catalysis.
Detailed Experimental Protocol
This protocol is adapted from established phase-transfer catalysis procedures for the alkylation of active methylene compounds.[7]
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charging Reagents: To the flask, add thiophenol (1.0 eq.), chloroacetonitrile (1.05 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~2-5 mol%).
-
Reaction Initiation: Begin vigorous stirring to ensure efficient mixing of the organic and aqueous phases. Add a 50% aqueous solution of sodium hydroxide (2.0 eq.) dropwise via the dropping funnel. An exothermic reaction is expected; maintain the temperature between 25-35 °C using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition of NaOH is complete, continue stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash successively with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure (Phenylthio)acetonitrile.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of (Phenylthio)acetonitrile stems from the reactivity of the methylene protons and the ability of the phenylthio group to serve as a leaving group.
Deprotonation and Alkylation
The protons on the carbon atom between the nitrile and the sulfur are acidic (pKa ≈ 21 in DMSO) and can be removed by a strong base (e.g., NaH, t-BuOK) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can be alkylated or used in various condensation reactions.
Vicarious Nucleophilic Substitution (VNS)
A cornerstone application of (Phenylthio)acetonitrile is in the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[9][10] This reaction allows for the formal nucleophilic replacement of a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring. This is particularly valuable for synthesizing substituted nitroaromatics, which are common precursors in drug development.[10]
Mechanism of VNS:
-
Carbanion Formation: (Phenylthio)acetonitrile is deprotonated by a strong base (e.g., potassium tert-butoxide) to generate the active carbanion.
-
Nucleophilic Attack: The carbanion attacks an electron-deficient aromatic ring (e.g., nitrobenzene), typically at a position ortho or para to the electron-withdrawing group, forming a σ-adduct (a Meisenheimer-type complex).[9]
-
β-Elimination: A second equivalent of base facilitates the β-elimination of the thiophenol moiety. This step involves the abstraction of the proton at the site of attack, leading to the formation of a double bond and the expulsion of the phenylsulfide leaving group.
-
Protonation: An acidic workup protonates the intermediate, restoring aromaticity and yielding the cyanomethylated aromatic product.
Figure 2: Simplified mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.
Applications in Drug Discovery and Development
The ability to introduce a cyanomethyl group (-CH₂CN) makes (Phenylthio)acetonitrile a valuable building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.
-
ACAT-1 Inhibitors: Derivatives of (Phenylthio)acetonitrile are key intermediates in the synthesis of Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.[1][5] These compounds are being investigated for the treatment of atherosclerosis and hyperlipidemia.[1] The (phenylthio)acetonitrile moiety is incorporated to construct complex piperazine-containing scaffolds that are central to the biological activity of these inhibitors.[5]
-
Antifungal Agents: The core structure of (Phenylthio)acetonitrile has been incorporated into novel pyrimidine nucleobase analogs.[11] Specifically, 5-phenylthio-2,4-bisbenzyloxypyrimidine has demonstrated significant in vitro and in vivo antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger, showing comparable or superior efficacy to established drugs like fluconazole in certain assays.[11]
Spectroscopic Characterization
The identity and purity of (Phenylthio)acetonitrile are confirmed using standard spectroscopic techniques. Representative data is compiled below.
| Technique | Data and Interpretation |
| ¹H NMR | (CDCl₃, 300 MHz) δ (ppm): The spectrum is characterized by a singlet for the methylene protons (-CH₂-) typically around 3.7 ppm. The aromatic protons of the phenyl group appear as a multiplet in the range of 7.2-7.6 ppm. |
| ¹³C NMR | (CDCl₃, 75 MHz) δ (ppm): Expected signals include the methylene carbon (-CH₂-) around 20-30 ppm, the nitrile carbon (-CN) around 115-120 ppm, and several peaks in the aromatic region (125-135 ppm) for the phenyl ring carbons. |
| FTIR | (Neat, cm⁻¹) Key peaks include a sharp, strong absorption for the nitrile (C≡N) stretch around 2250 cm⁻¹. C-H stretching from the aromatic ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching is just below 3000 cm⁻¹. Aromatic C=C stretching bands are observed in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | (EI) The molecular ion peak [M]⁺ is expected at m/z = 149. Common fragmentation patterns would involve the loss of the nitrile group (-CN, m/z = 26) or cleavage of the C-S bond, leading to fragments such as the phenylthio cation (PhS⁺, m/z = 109) or the cyanomethyl radical. |
Conclusion
(Phenylthio)acetonitrile (CAS 5219-61-4) is a reagent of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and unique reactivity profile—most notably its utility in Vicarious Nucleophilic Substitution reactions—provide chemists with a powerful tool for the C-C bond formation and the introduction of the versatile cyanomethyl group. Its demonstrated application in the synthesis of precursors for ACAT-1 inhibitors and novel antifungal agents underscores its relevance to drug discovery programs. Adherence to the safety and handling protocols outlined in this guide will enable researchers to leverage the full synthetic potential of this valuable compound.
References
- ABCR GmbH & Co. KG. (n.d.). AB118552 | CAS 5219-61-4.
- Tokyo Chemical Industry Co., Ltd. (2018). Safety Data Sheet: (Phenylthio)acetonitrile. TCI AMERICA.
- Spectrum Chemical Mfg. Corp. (n.d.). CAS Number 5219-61-4 | (Phenylthio)acetonitrile.
- ChemBK. (2024). (phenylthio)-acetonitril.
- ChemicalBook. (n.d.). PHENYLTHIOACETONITRILE(5219-61-4) 1H NMR spectrum.
-
PubChem. (n.d.). (Phenylthio)acetonitrile. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
- Haveli, S. D., et al. (2011). Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase. Indian Journal of Pharmaceutical Sciences, 73(4), 463–466.
- Mąkosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
- Sigma-Aldrich. (n.d.). 2-(Phenylthio)acetonitrile.
- Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.
- Cayman Chemical. (2024).
- Organic Syntheses. (n.d.). Chloroacetonitrile. Coll. Vol. 3, p.194 (1955); Vol. 25, p.22 (1945).
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.905 (1988); Vol. 55, p.91 (1976).
- Halpern, M. (2005).
- Li, H., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
- Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.199 (1988); Vol. 55, p.67 (1976).
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved January 10, 2026, from [Link]
Sources
- 1. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions [organic-chemistry.org]
- 2. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biomedres.us [biomedres.us]
- 9. phasetransfer.com [phasetransfer.com]
- 10. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
